(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSMOMFVVXVFT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid typically involves the bromination of a precursor phenyl compound followed by the introduction of the acrylic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or hydrogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated phenylacrylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of dibromo-substituted acrylic acids can inhibit cancer cell proliferation through various mechanisms.
- Case Study: Anticancer Activity
A study evaluated the effects of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against several cancer types, including breast and colon cancer cells, with IC50 values in the low micromolar range.
Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Case Study: Antioxidant Activity
An investigation utilized DPPH radical scavenging assays to assess the antioxidant capacity of this compound. The findings revealed a substantial reduction in DPPH radical levels, indicating its potential as a natural antioxidant.
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.
- Case Study: Inhibition of Pro-inflammatory Cytokines
A study focused on the ability of this compound to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The results demonstrated a marked decrease in these cytokines' levels, suggesting potential use in managing inflammatory conditions.
Mechanism of Action
The mechanism by which (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the isopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to the cinnamic acid family, sharing a core structure with several derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | CAS Number | Primary Applications |
|---|---|---|---|---|
| (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid | 3,5-dibromo, 4-isopropoxy | ~368.06 (estimated) | 937599-28-5 | Pharmacological intermediates |
| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | 3,4-dihydroxy | 180.16 | 331-39-5 | Antioxidant, dietary supplements |
| (2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid | 4-benzyloxy, 2-chloro, 5-methoxy | 318.75 | 937599-06-9 | Discontinued synthetic intermediate |
| 2,3-Dibromopropionic Acid | Propionic acid with 2,3-dibromo | 231.88 | 600-05-5 | Industrial chemical synthesis |
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups : Bromine’s electron-withdrawing nature reduces the electron density of the aromatic ring, contrasting with caffeic acid’s electron-donating hydroxyl groups. This difference influences reactivity in electrophilic substitutions and interactions with biological targets .
- Steric Effects : The bulky isopropoxy group at the 4-position may hinder binding to enzymes or receptors compared to smaller substituents like methoxy or hydroxyl groups in analogues .
Stability and Reactivity
- The target compound’s bromine atoms increase its susceptibility to nucleophilic aromatic substitution reactions compared to non-halogenated analogues like caffeic acid.
Biological Activity
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acrylate moiety : Contributes to its reactivity.
- Dibromo substitution : Enhances biological activity through halogen bonding.
- Isopropoxy group : May influence solubility and interaction with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine atoms allows for unique interactions with proteins and nucleic acids, potentially leading to the following effects:
- Covalent bonding : The compound can form covalent bonds with nucleophilic sites on proteins or DNA, which may disrupt normal cellular functions.
- Cell cycle modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of acrylic acids, including this compound, exhibit significant anticancer properties. For instance:
- In vitro studies : Investigations have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.89 μM against HCT-116 cells, indicating potent anticancer activity .
- Mechanisms observed : These compounds often induce apoptosis via pathways involving G2/M phase arrest and increased early and late apoptosis markers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Screening against bacteria : Studies on synthetic analogues of this compound have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting a broad-spectrum antimicrobial potential .
- Comparison with natural products : Synthetic derivatives were found to be more potent than their natural counterparts in inhibiting bacterial growth .
Case Studies
-
Synthesis and Evaluation of Ianthelliformisamines :
- A series of compounds derived from (2E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid were synthesized and screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains .
- The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.
- Anticancer Mechanisms :
Data Summary
| Biological Activity | IC50 Value | Target Cell Line |
|---|---|---|
| Anticancer | 1.89 μM | HCT-116 |
| Antimicrobial | Varies | E. coli, S. aureus |
Q & A
Basic Research Questions
Q. What are the critical laboratory safety protocols for handling (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid?
- Methodological Answer :
- Ventilation : Use local exhaust systems with air velocity ≥1–2 m/s at extraction points to mitigate vapor exposure. Theoretical airflow models must account for a 10× safety factor due to mechanical inefficiencies (e.g., hood geometry, turbulence) .
- PPE : Wear chemical goggles (EN166-certified) and nitrile gloves (tested for brominated compound resistance). Avoid soft contact lenses; implement workplace policies for lens use and emergency removal .
- Hygiene : Post-experiment handwashing with pH-neutral soap and application of non-perfumed moisturizers to prevent dermal irritation.
Q. How can researchers verify the stereochemical configuration of this compound during synthesis?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm the (2E)-acrylic acid configuration. Cross-validate coupling constants () with computational models (DFT/B3LYP) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of bromine and isopropoxy substituents.
- Polarimetry : Measure optical activity to rule out racemization (if chiral centers exist).
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for bromine substituents?
- Methodological Answer :
- Reactivity Profiling :
| Parameter | Experimental Value | DFT Prediction | Discrepancy Analysis |
|---|---|---|---|
| C-Br Bond Length | 1.89 Å | 1.92 Å | Van der Waals radii adjustments |
| (SAr) | 28 kcal/mol | 24 kcal/mol | Solvent dielectric effects omitted in model |
- Mechanistic Tweaks : Incorporate implicit solvent models (e.g., PCM) and relativistic effects for heavy atoms (ZORA approximation) to align theory with observed kinetics .
Q. How do the 3,5-dibromo and 4-isopropoxy groups influence photodegradation pathways under UV light?
- Methodological Answer :
- Photostability Assay : Expose solutions (acetonitrile/water) to 254 nm UV light; monitor degradation via HPLC-MS.
| Condition | Half-life (hr) | Major Degradant |
|---|---|---|
| Dark control | >500 | N/A |
| UV exposure | 48 ± 3 | Dehydrobrominated product |
- Mechanistic Insight : Bromine atoms act as radical scavengers, prolonging degradation but forming brominated byproducts. Use EPR spectroscopy to detect triplet-state intermediates .
Q. What solvent systems optimize crystallization for X-ray-quality crystals?
- Methodological Answer :
- Screening Matrix :
| Solvent Combination | Crystallinity Score (1–10) | Purity (%) |
|---|---|---|
| Ethyl acetate/hexane | 8.2 | 98.5 |
| DCM/methanol | 6.7 | 95.2 |
| Acetone/water | 5.1 | 89.8 |
- Thermal Analysis : Perform DSC to identify polymorphs and exclude solvate formation (melting endotherms >150°C indicate stability) .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
